molecular formula C12H7ClN2S B1351817 4-Chloro-2-phenylthieno[2,3-d]pyrimidine CAS No. 56843-80-2

4-Chloro-2-phenylthieno[2,3-d]pyrimidine

Cat. No. B1351817
CAS RN: 56843-80-2
M. Wt: 246.72 g/mol
InChI Key: BTXLJGJCKQEAGU-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .


Synthesis Analysis

The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine and its derivatives often involves reactions with other compounds. For instance, one study reported the design and synthesis of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents . Another study discussed the synthesis of pyrimidine derivatives from α-methyl or α-methylene ketones .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine comprises a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom, which can participate in various chemical reactions .


Chemical Reactions Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions. For example, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also react with other compounds to form new derivatives with potential biological activities .


Physical And Chemical Properties Analysis

4-Chloro-2-phenylthieno[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 246.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Kinase Inhibition

Pyrimidine derivatives serve as scaffolds for developing potent kinase inhibitors. These are promising candidates for cancer therapy due to their ability to interfere with cell signaling pathways that are often dysregulated in cancer cells .

Treatment of Inflammatory Skin Disorders

Some pyrimidine compounds have shown potential in innovative treatments for inflammatory skin disorders like atopic dermatitis .

Anti-inflammatory Activities

Pyrimidines can exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anti-microbial Activity

Thieno[2,3-d]pyrimidin-4-amine derivatives have been associated with a broad range of biological and pharmacological activities including anti-bacterial properties .

Anti-tumour Activity

Some derivatives also show anti-tumour activities, which could be linked to their ability to disrupt cellular processes that are essential for tumor growth and survival .

Anti-diabetic Effects

There is evidence that certain pyrimidine derivatives may have anti-diabetic effects, potentially offering new avenues for diabetes treatment .

Chemical Book - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine RSC Publishing - Research developments in the syntheses, anti-inflammatory activities… Springer Link - Synthesis, Anti-Microbial Activity, and Docking Studies of Novel

Mechanism of Action

While the specific mechanism of action of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine is not explicitly mentioned in the retrieved sources, thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects against PI3K, a lipid kinase involved in cancer progression .

Future Directions

The future research directions for 4-Chloro-2-phenylthieno[2,3-d]pyrimidine could involve further exploration of its biological activities and potential applications, particularly in the field of medicinal chemistry . The development of new derivatives and the investigation of their mechanisms of action could also be areas of interest .

properties

IUPAC Name

4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXLJGJCKQEAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406177
Record name 4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56843-80-2
Record name 4-chloro-2-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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